![molecular formula C7H4F3IO B1314424 2-Iodo-4-(trifluoromethyl)phenol CAS No. 463976-21-8](/img/structure/B1314424.png)
2-Iodo-4-(trifluoromethyl)phenol
Overview
Description
“2-Iodo-4-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO . It has an average mass of 288.006 Da and a monoisotopic mass of 287.925873 Da .
Molecular Structure Analysis
The molecular structure of “2-Iodo-4-(trifluoromethyl)phenol” consists of an iodine atom and a trifluoromethyl group attached to a phenol ring . The compound has one freely rotating bond, one hydrogen bond acceptor, and one hydrogen bond donor .Physical And Chemical Properties Analysis
“2-Iodo-4-(trifluoromethyl)phenol” has a density of 2.0±0.1 g/cm3, a boiling point of 205.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 78.2±25.9 °C .Scientific Research Applications
Organic Synthesis
2-Iodo-4-(trifluoromethyl)phenol: is a valuable building block in organic synthesis. Its iodo and phenol functional groups make it a versatile reagent for various coupling reactions, such as Suzuki-Miyaura cross-coupling, to synthesize complex organic molecules. This compound can be used to introduce the trifluoromethyl group, a significant moiety in medicinal chemistry due to its lipophilicity and bio-stability .
Medicinal Chemistry
In medicinal chemistry, 2-Iodo-4-(trifluoromethyl)phenol serves as a precursor for the development of pharmaceuticals. The trifluoromethyl group is common in drugs due to its metabolic stability and ability to modulate biological activity. This compound can be used to synthesize potential therapeutic agents, particularly in the discovery of new central nervous system (CNS) drugs, as it has high GI absorption and BBB permeability .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Its electronic properties can be harnessed to create materials with specific conductive or photovoltaic characteristics, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Agricultural Chemistry
2-Iodo-4-(trifluoromethyl)phenol: can be utilized in the synthesis of agrochemicals. The introduction of the trifluoromethyl group into pesticides and herbicides can improve their efficacy and environmental stability, making them more potent against pests and less degradable under sunlight .
Fluorine Chemistry Research
This compound is also significant in fluorine chemistry research. It provides insights into the reactivity and stability of organofluorine compounds, which are crucial for developing new fluorination reactions and studying the effects of fluorine atoms in organic molecules .
Environmental Science
In environmental science, 2-Iodo-4-(trifluoromethyl)phenol can be used to study the environmental impact of organofluorine compounds. Its degradation products and interaction with other environmental chemicals can be analyzed to assess the potential risks and behavior of fluorinated pollutants .
Analytical Chemistry
The compound’s distinct spectroscopic properties make it useful in analytical chemistry. It can serve as a standard or reagent in various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC, to identify or quantify other substances .
Chemical Education
Lastly, 2-Iodo-4-(trifluoromethyl)phenol can be employed in chemical education as a model compound to teach advanced organic chemistry concepts, such as electrophilic aromatic substitution and the role of functional groups in chemical reactivity .
Safety and Hazards
“2-Iodo-4-(trifluoromethyl)phenol” is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity with single exposure . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .
properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCXUYQUSFQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468800 | |
Record name | 2-iodo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
463976-21-8 | |
Record name | 2-iodo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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